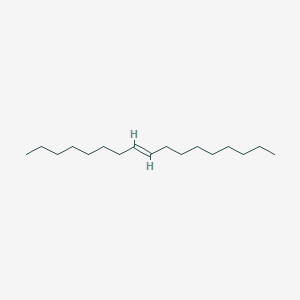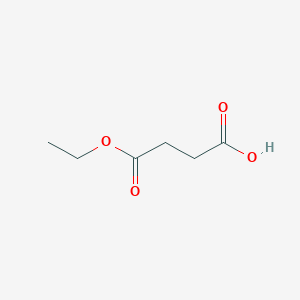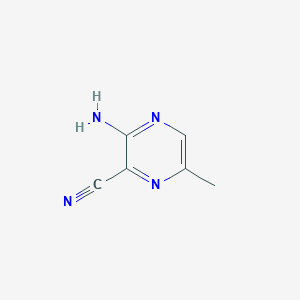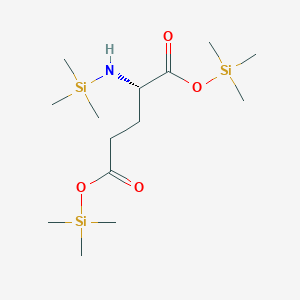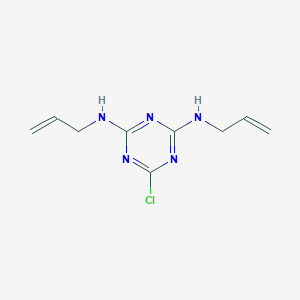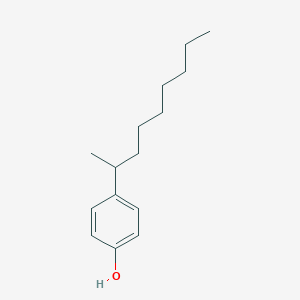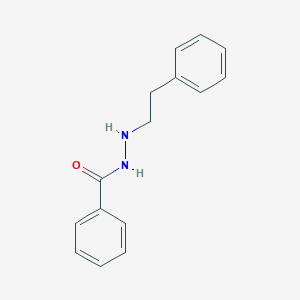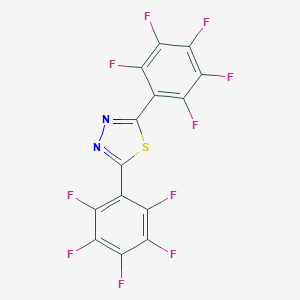![molecular formula C16H20Br2N2 B093643 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole CAS No. 15770-14-6](/img/structure/B93643.png)
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a chemical compound that has gained significant importance in the field of scientific research. This compound has been studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole. One future direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective anticancer drugs. Another future direction is to study the potential use of this compound as a probe to study the binding of proteins to DNA. Additionally, future studies could focus on developing new synthesis methods for this compound, which could make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a complex process that involves several steps. The synthesis method involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carbaldehyde with 5-bromomethyl-4-ethyl-3-methyl-2H-pyrrole in the presence of a base. The resulting product is then treated with bromine to obtain 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole.
Applications De Recherche Scientifique
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been studied for its potential use as an anticancer agent. In biochemistry, this compound has been studied for its potential use as a probe to study the binding of proteins to DNA. In pharmacology, this compound has been studied for its potential use as a drug target for the treatment of various diseases.
Propriétés
Numéro CAS |
15770-14-6 |
|---|---|
Nom du produit |
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole |
Formule moléculaire |
C16H20Br2N2 |
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
2-bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-1H-pyrrol-2-yl]methylidene]-4-ethyl-3-methylpyrrole |
InChI |
InChI=1S/C16H20Br2N2/c1-5-11-9(3)13(19-15(11)8-17)7-14-12(6-2)10(4)16(18)20-14/h7,19H,5-6,8H2,1-4H3 |
Clé InChI |
CASKNQKQVYRAOG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C |
SMILES canonique |
CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C |
Synonymes |
2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



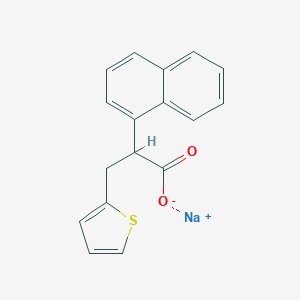
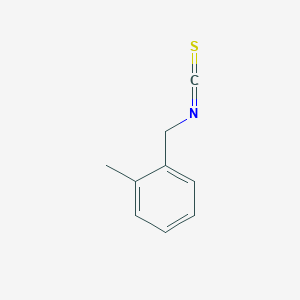
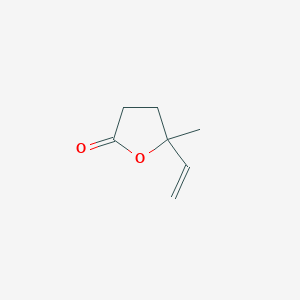
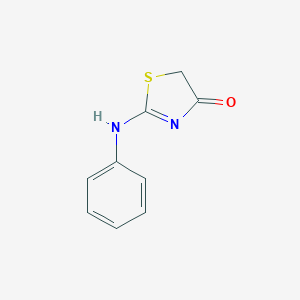
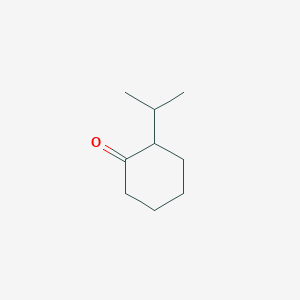
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
